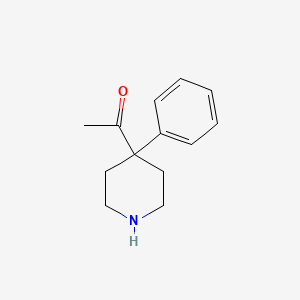

4-Acetyl-4-phenylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-phenylpiperidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHWHRHOEKYEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188335 | |

| Record name | Methyl (4-phenyl-4-piperidyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34798-80-6 | |

| Record name | 1-(4-Phenyl-4-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34798-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-4-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034798806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERIDINYL METHYL KETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (4-phenyl-4-piperidyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-phenyl-4-piperidyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYL-4-PHENYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LE6DD6KH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure-Activity Relationship of 4-Acetyl-4-phenylpiperidine Analogs: A Technical Guide for Rational Drug Design

Foreword: Deconstructing a Privileged Scaffold in Opioid Research

The 4-phenylpiperidine core is a cornerstone in the architecture of potent opioid analgesics, most notably exemplified by pethidine (meperidine) and the highly potent fentanyl series of compounds.[1] Its inherent structural features provide a crucial pharmacophore for interaction with opioid receptors, particularly the mu-opioid receptor (MOR), the primary target for many clinically used analgesics.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific and intriguing subclass: 4-acetyl-4-phenylpiperidine analogs. By dissecting the roles of various structural modifications on biological activity, we aim to provide a framework for the rational design of novel analgesics with potentially improved therapeutic profiles. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the field of drug discovery and development.

The Core Moiety: this compound as a Bioactive Scaffold

The parent compound, this compound, presents a fascinating starting point for SAR exploration. The presence of the acetyl group at the C4 position introduces a key hydrogen bond acceptor and a point for steric interaction within the receptor binding pocket, distinguishing it from the more extensively studied 4-carboxy or 4-propionyl analogs. Understanding the influence of this acetyl moiety is paramount to elucidating the SAR of this series.

Conformational Considerations: The Phenyl Group Orientation

Computational studies on related 4-phenylpiperidine analgesics have highlighted the critical role of the phenyl group's orientation—either axial or equatorial—in dictating receptor affinity and efficacy. For many analogs, an equatorial orientation of the phenyl group is energetically preferred. However, the presence of specific substituents can favor an axial conformation, which in some cases, has been correlated with enhanced potency. The interplay between the C4-acetyl group and other substituents on the piperidine ring will undoubtedly influence this conformational preference and, consequently, the biological activity.

Navigating the Structure-Activity Landscape: Key Modifications and Their Impact

The exploration of the SAR of this compound analogs hinges on systematic modifications at key positions of the molecule. The primary points of variation include the piperidine nitrogen (N1), the phenyl ring, and the acetyl group itself.

The Critical Role of the N1-Substituent

The substituent at the N1 position of the piperidine ring is arguably the most influential modulator of opioid receptor affinity and efficacy in the 4-phenylpiperidine class. This is attributed to its interaction with a specific region of the opioid receptor binding pocket.

-

Small Alkyl Groups: A methyl group at the N1 position often establishes a baseline level of activity.

-

Aralkyl Groups: The introduction of an aralkyl substituent, such as a phenethyl group, is a well-established strategy for dramatically increasing mu-opioid receptor affinity. This is a hallmark of the fentanyl series of compounds and is attributed to the engagement of an accessory binding pocket.[3]

-

Functionalized Alkyl Chains: The incorporation of functional groups within the N1-alkyl chain can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Phenyl Ring Substitutions: Modulating Affinity and Selectivity

Substitution on the 4-phenyl ring provides an avenue to modulate receptor affinity and selectivity.

-

Meta-Hydroxyl Group: A hydroxyl group at the meta-position of the phenyl ring is a classic modification in opioid chemistry, often leading to a significant increase in analgesic potency. This is thought to mimic the phenolic hydroxyl group of morphine and related opiates.

-

Para-Substituents: The introduction of various substituents at the para-position of the phenyl ring can influence both the electronic and steric properties of the molecule, thereby affecting receptor interaction.

Modifications of the C4-Acetyl Group: A Point of Fine-Tuning

While less explored than N1 and phenyl ring substitutions, modifications of the acetyl group can provide valuable insights into the steric and electronic requirements of the binding pocket.

-

Chain Length: Elongation or shortening of the alkyl chain of the keto group can probe the spatial constraints of the receptor.

-

Bioisosteric Replacement: Replacing the acetyl group with other functionalities, such as an ester or an amide, can dramatically alter the compound's properties and has been a cornerstone of the development of pethidine and its analogs.

Data Synthesis: In Vivo Analgesic Activity of N-Substituted this compound Analogs

The following table summarizes the analgesic activity of a series of N-substituted this compound derivatives as determined by the acetic acid-induced writhing test in mice. This assay is a widely accepted model for assessing peripheral analgesic activity.

| Compound ID | N1-Substituent | Dose (mg/kg) | % Inhibition of Writhing |

| 1a | -H | 50 | 25.8 |

| 1b | -CH₃ | 50 | 35.2 |

| 1c | -CH₂CH₃ | 50 | 41.9 |

| 1d | -CH₂CH₂CH₃ | 50 | 52.7 |

| 1e | -CH(CH₃)₂ | 50 | 48.6 |

| 1f | -CH₂CH₂OH | 50 | 61.5 |

| 1g | -CH₂CH₂Ph | 50 | 72.3 |

| 1h | -CH₂CH₂-c-C₆H₁₁ | 50 | 68.9 |

| 1i | -CH₂C(O)Ph | 50 | 18.9 |

| Morphine | - | 10 | 85.1 |

Data synthesized from publicly available research.

Interpretation of Analgesic Data:

The data clearly demonstrates a strong dependence of analgesic activity on the nature of the N1-substituent.

-

Trend in Alkyl Substituents: There is a general trend of increasing activity with increasing alkyl chain length from methyl (1b) to n-propyl (1d). The branched isopropyl group (1e) shows slightly lower activity than the linear n-propyl group, suggesting a potential steric constraint.

-

Impact of Hydroxyl and Phenyl Groups: The introduction of a hydroxyl group in the ethyl chain (1f) significantly enhances activity, likely due to the formation of an additional hydrogen bond within the receptor. The phenethyl substituent (1g) confers the highest activity in this series, consistent with the established SAR for potent opioids.

-

Detrimental Effect of a Keto Group: The presence of a keto group in the N-substituent (1i) leads to a marked decrease in activity, suggesting that either the electronic properties or the conformational constraints imposed by this group are unfavorable for receptor binding and/or activation.

Experimental Protocols: A Self-Validating System for SAR Elucidation

The following protocols represent standard methodologies for the synthesis and pharmacological evaluation of this compound analogs. Adherence to these robust procedures is crucial for generating reliable and reproducible data.

General Synthetic Protocol for N-Substituted this compound Analogs

This protocol outlines a representative two-step synthesis starting from the commercially available this compound.

Caption: General workflow for the N-alkylation of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile.

-

Addition of Base: Add a weak inorganic base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.

-

Addition of Alkylating Agent: Add the desired alkyl halide (R-X) (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound analog.

In Vitro Assay: Mu-Opioid Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the synthesized analogs for the mu-opioid receptor.

Sources

investigating the radical reactions of 4-Acetyl-4-phenylpiperidine

Title: Mechanistic Investigation and Synthetic Utility of Radical Pathways in 4-Acetyl-4-phenylpiperidine Scaffolds

Executive Summary

This technical guide outlines the radical reactivity profile of this compound (4-APP), a critical pharmacophore in the synthesis of neuroactive agents (e.g., haloperidol, loperamide analogues).[1] While traditionally utilized via ionic substitution chemistry, 4-APP possesses two distinct "radical handles"—the piperidine

Structural Analysis & Reactivity Profile

The 4-APP scaffold presents a unique challenge for radical chemistry due to its quaternary carbon center at C4, which imposes steric constraints and electronic isolation between the phenyl/acetyl systems and the nitrogen ring.

| Structural Feature | Reactivity Potential | Radical Mechanism |

| Piperidine Nitrogen | High ( | Pathway A: |

| Acetyl Group | Moderate (pK | Pathway B: |

| Phenyl Ring | Low (Stabilizing) | Acts as a radical stabilizer for intermediates at C4, preventing fragmentation. |

| Quaternary C4 | Inert | Blocks direct functionalization but directs steric bulk to the periphery. |

Critical Pre-reaction Consideration: The secondary amine in 4-APP is prone to non-radical oxidation (N-oxide formation) or catalyst poisoning.[1][2] For all radical protocols described below, N-protection (e.g., N-Boc, N-Cbz) is a mandatory first step to direct reactivity toward the carbon skeleton.[1]

Pathway A: Photoredox -Amino C-H Functionalization

Target: C2/C6 Functionalization of the Piperidine Ring

This pathway utilizes visible-light photocatalysis to generate a nucleophilic

Mechanistic Logic[2][3]

-

Excitation: An Iridium photocatalyst (e.g.,

) is excited by blue light. -

Oxidation: The excited catalyst oxidizes a quinuclidine HAT catalyst (or the substrate directly if potentials align), generating a radical cation.

-

HAT: The quinuclidine radical cation abstracts a hydrogen atom from the

-position of the N-protected 4-APP.[1][2] -

Functionalization: The resulting

-amino radical attacks an electrophile (e.g., 1,4-dicyanobenzene).[1][2]

Figure 1: Photoredox catalytic cycle for the

Pathway B: Mn(III)-Mediated Ketone Functionalization

Target: Functionalization of the Acetyl Side Chain

Manganese(III) acetate, Mn(OAc)

Mechanism:

-

Ligand exchange with Mn(III) to form a Mn(III)-enolate.[1][2]

-

Inner-sphere electron transfer generates an

-carbonyl radical ( -

This electrophilic radical can add to unactivated alkenes (e.g., 1-octene) to form

-lactones or extended ketones.[1][2]

Experimental Protocols

Protocol 1: Mechanistic Validation via TEMPO Trapping

Objective: To prove the formation of transient radicals on the 4-APP scaffold before attempting expensive couplings.

Materials:

-

Substrate: N-Boc-4-acetyl-4-phenylpiperidine (1.0 equiv, 0.5 mmol)

-

Radical Trap: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (2.0 equiv)

-

Oxidant/Catalyst: Mn(OAc)

(2.5 equiv) -

Solvent: Glacial Acetic Acid (degassed)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube, dissolve N-Boc-4-APP (151 mg) and TEMPO (156 mg) in degassed acetic acid (5 mL).

-

Initiation: Add Mn(OAc)

(335 mg) in one portion under an Argon counter-flow. -

Reaction: Heat the mixture to 60°C. The brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds (approx. 2-4 hours).

-

Workup: Quench with saturated NaHCO

(careful: gas evolution) and extract with EtOAc. -

Analysis: Do not purify by silica gel immediately (TEMPO adducts can be labile). Analyze the crude mixture via LC-MS looking for the mass adduct

.[1][2]

Interpretation:

-

Observation of Mass

indicates successful radical generation and trapping at the acetyl position.[1][2]

Protocol 2: Photoredox -Arylation (Synthesis)

Objective: C-H Arylation of N-Boc-4-APP with 1,4-Dicyanobenzene.[1][2]

| Reagent | Equivalents | Role |

| N-Boc-4-APP | 1.0 | Substrate |

| 1,4-Dicyanobenzene | 1.5 | Radical Acceptor |

| 0.01 (1 mol%) | Photocatalyst | |

| Quinuclidine | 0.05 (5 mol%) | HAT Catalyst |

| K | 2.0 | Base |

| DMSO | 0.1 M | Solvent |

Workflow:

-

Degassing: Combine all solids in a vial. Add DMSO. Sparge with

for 15 minutes. (Oxygen quenches the excited Ir state). -

Irradiation: Seal the vial and place it 2 cm away from a 34W Blue LED lamp. Stir vigorously.

-

Cooling: Use a fan to maintain reaction temperature

. -

Duration: Irradiate for 24 hours.

-

Purification: Dilute with water, extract with DCM, and purify via flash chromatography (Hexane/EtOAc gradient).

Figure 2: Operational workflow for the photoredox functionalization of 4-APP.

Analytical Validation (Self-Validating Systems)[1][2]

To ensure scientific integrity, the reaction must be validated not just by yield, but by mechanistic proof.

-

NMR Spectroscopy (

H):-

Starting Material: 4-APP shows a symmetric piperidine ring signal set (broad multiplets at

2.0–3.0 ppm).[1][2] -

Product: Introduction of asymmetry.[1][2][3] The

-proton (C2) will shift downfield (

-

-

EPR (Electron Paramagnetic Resonance):

-

Control Experiments:

References

-

Photoredox C-H Functionalization Mechanism

-

Piperidine Functionalization

-

Walker, M. M., Koronkiewicz, B., Chen, S., Houk, K. N., Mayer, J. M., & Ellman, J. A. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Amino C–H Arylation and Epimerization.[1][2] Journal of the American Chemical Society, 142(18), 8194–8202. Link

-

-

Mn(III)

-

Radical Trapping Protocols

-

Vogel, A., & Starkov, P. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(35), 16080–16089. Link

-

-

Substrate Properties

Sources

- 1. This compound hydrochloride | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C13H17NO | CID 101521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 9. Manganese(III) [organic-chemistry.org]

- 10. chemimpex.com [chemimpex.com]

Introduction: The Therapeutic Potential and Computational Challenge of 4-Acetyl-4-phenylpiperidine Derivatives

An In-Depth Technical Guide to Molecular Docking Studies of 4-Acetyl-4-phenylpiperidine Derivatives

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on this compound derivatives. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to computational drug design.

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, most famously represented by pethidine (meperidine), a synthetic opioid analgesic.[1][2] Derivatives, such as the this compound class, are of significant interest for their potential to modulate opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for pain management.[3][4][5] These compounds serve as flexible fragments that can mimic the key pharmacophoric features of more complex opioids like morphine.[6]

The primary goal of studying these derivatives is to elucidate their structure-activity relationships (SAR), aiming to design novel analgesics with improved efficacy and reduced side effects.[2][7] Molecular docking, a key method in computer-aided drug design (CADD)[8][9], is an indispensable tool in this endeavor. It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the molecular interactions that govern biological activity.[10] This guide details a rigorous workflow for applying this technique to the this compound class.

Pillar 1: The Foundation - Target Selection and Receptor Preparation

The success of any docking study is fundamentally dependent on the quality of the target protein structure. The choice of receptor and its meticulous preparation are non-negotiable first steps.

Target Identification

For this compound derivatives, the primary biological target is often the mu-opioid receptor (MOR) , a G-protein coupled receptor. The selection of a specific crystal structure from the Protein Data Bank (PDB) is a critical decision. For example, the PDB entry 4DKL (Human mu-opioid receptor bound to an irreversible antagonist) is a common starting point. The choice should be justified by its relevance to the research question (e.g., human vs. murine receptor, agonist vs. antagonist-bound conformation).

Experimental Protocol: Receptor Preparation

The raw PDB file is not suitable for docking. It contains experimental artifacts and lacks information required by docking algorithms. The goal of preparation is to create a computationally "clean" and realistic model of the receptor's binding site.

Causality: Why is this necessary? Water molecules can interfere with ligand binding unless they are known to be structurally conserved and play a role in mediating interactions; removing them simplifies the system.[11] Missing atoms (hydrogens, side chains) must be added to ensure correct ionization states and hydrogen bonding networks, which are critical for calculating accurate binding energies.[12][13]

Step-by-Step Methodology:

-

Obtain Receptor Structure: Download the desired PDB file (e.g., 4DKL) from the .

-

Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[14]

-

Remove all water molecules.

-

Delete any co-crystallized ligands, co-factors, or ions not essential to the binding interaction.

-

Isolate the specific protein chain of interest if the biological unit is multimeric.[14]

-

-

Add Hydrogens: Use a dedicated tool, such as the 'AddH' function in UCSF Chimera or the Protein Preparation Wizard in Schrödinger Maestro, to add hydrogen atoms.[13][15] It is crucial to specify the pH to ensure correct protonation states for acidic and basic residues like Asp, Glu, Lys, and His. For physiological studies, a pH of 7.4 is standard.[13]

-

Assign Partial Charges: Docking scoring functions rely on atomic partial charges to calculate electrostatic interactions. Tools like AutoDock Tools (ADT) use the Gasteiger charge calculation method.[16]

-

File Format Conversion: Save the prepared receptor structure in the PDBQT format required by AutoDock Vina.[17] This format includes atomic coordinates, partial charges, and atom type information.

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. daneshyari.com [daneshyari.com]

- 3. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. learn.schrodinger.com [learn.schrodinger.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

The Piperidine Scaffold: A Versatile Architectural Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a molecular scaffold. This guide provides a comprehensive technical overview of the applications of piperidine derivatives across diverse therapeutic areas, with a focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical synthesis of these vital compounds. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel therapeutics.

Part 1: The Therapeutic Landscape of Piperidine Derivatives

The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for a multitude of interactions with biological targets. This has led to the development of piperidine-containing drugs for a wide array of diseases, from neurodegenerative disorders to cancer and infectious diseases.

Neurodegenerative Disorders: A Beacon of Hope

Piperidine derivatives have emerged as crucial therapeutic agents in the management of neurodegenerative diseases, primarily by modulating neurotransmitter systems and targeting pathological protein aggregation.

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] Piperidine derivatives offer therapeutic intervention through several key mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of AD posits that a decline in acetylcholine (ACh) levels contributes significantly to cognitive deficits.[2] Piperidine-based AChE inhibitors, such as the widely prescribed drug Donepezil , prevent the breakdown of ACh, thereby enhancing cholinergic neurotransmission.[2][3] The N-benzylpiperidine moiety of donepezil is a key pharmacophore responsible for its potent and selective inhibition of AChE.[3] The piperidine nitrogen, being basic, plays a crucial role in binding to the anionic subsite of the AChE active site.[4]

-

Mechanism of Action: AChE Inhibition

Figure 1: Mechanism of Acetylcholinesterase Inhibition.

-

-

Inhibition of Amyloid-β Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central pathological event in AD.[5] Certain piperidine derivatives have been designed to interfere with this process.[6] For instance, benzofuran piperidine derivatives have been shown to be potent inhibitors of Aβ aggregation, in addition to their AChE inhibitory activity, making them promising multi-target agents for AD.[6]

-

O-GlcNAcase (OGA) Inhibition: O-GlcNAcylation is a post-translational modification that is inversely related to protein phosphorylation. In AD, hyperphosphorylation of the tau protein is a key feature of neurofibrillary tangles. Inhibition of OGA, the enzyme that removes O-GlcNAc modifications, leads to an increase in O-GlcNAcylation and a subsequent decrease in tau phosphorylation.[7] Novel 4-(arylethynyl)piperidine derivatives have been identified as potent and selective OGA inhibitors, representing a promising therapeutic strategy for AD.[7]

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. Piperidine derivatives are employed to restore dopaminergic function through:

-

Monoamine Oxidase (MAO) Inhibition: MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[1] Selective MAO-B inhibitors increase the synaptic availability of dopamine. The piperidine moiety is a crucial structural feature for MAO-B inhibition, with substitutions on the piperidine ring influencing potency and selectivity.[8][9] For example, para-substituted 4-phenylpiperidines have been extensively studied as MAO inhibitors.[9]

-

Dopamine D4 Receptor Antagonism: The dopamine D4 receptor (D4R) is implicated in the modulation of motor control.[10] Selective D4R antagonists based on a benzyloxypiperidine scaffold are being investigated for their potential to alleviate L-DOPA-induced dyskinesias, a common side effect of long-term dopamine replacement therapy in PD.[10]

-

Signaling Pathway: Dopamine D4 Receptor Antagonism

Figure 2: Dopamine D4 Receptor Antagonism by Piperidine Derivatives.

-

Oncology: A Multifaceted Arsenal Against Cancer

The piperidine scaffold is a privileged structure in the design of anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat tumor growth and progression.

Many piperidine derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.[2]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Piperidine-morpholine compounds have been shown to target and inhibit key components of this pathway.[2]

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively activated in many cancers and plays a crucial role in tumor cell survival and proliferation. Piperine, a naturally occurring piperidine alkaloid, and its derivatives have been shown to downregulate the STAT3 pathway.[6]

Inducing programmed cell death, or apoptosis, in cancer cells is a key therapeutic strategy. Piperidine derivatives can trigger apoptosis through various mechanisms:

-

Caspase-Dependent Pathway: Piperine and other piperidine derivatives can induce apoptosis by activating the caspase cascade.[6] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6]

-

Mitochondrial Dysfunction: Some piperidine derivatives can induce apoptosis by causing mitochondrial dysfunction and the release of pro-apoptotic factors.[5]

The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical for tumor growth and progression.

-

VEGFR-2 and c-Met Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis and metastasis. Novel piperidinyl-based benzoxazole derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, showing promise in targeted cancer therapy.[11]

-

Inhibition of Cell Migration: Piperine has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[6]

Table 1: Representative Anticancer Piperidine Derivatives and Their Mechanisms

| Compound Class | Example | Cancer Target | Mechanism of Action | Reference |

| Piperidine Alkaloid | Piperine | Breast, Prostate, Lung, Colon | STAT3, NF-κB, PI3K/Akt pathway inhibition; Apoptosis induction; Anti-metastasis | [6] |

| Piperidinyl Benzoxazoles | Compound 11b | Breast Cancer | Dual VEGFR-2/c-Met kinase inhibitor | [11] |

| Piperidine-Morpholine Hybrids | Various | Multiple Cancer Types | PI3K/Akt/mTOR pathway inhibition | [2] |

| Isatin-Piperidine Conjugates | RAJI | Triple-Negative Breast Cancer | Cytotoxicity, Apoptosis Induction | [5] |

Part 2: Synthesis and Experimental Protocols

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring.

General Synthetic Strategies

Common strategies for synthesizing the piperidine core include:

-

Reduction of Pyridines: The catalytic hydrogenation of substituted pyridines is a widely used and efficient method for the synthesis of piperidines.[12]

-

Intramolecular Cyclization: Various intramolecular cyclization reactions, such as reductive amination of δ-amino ketones or aldehydes, can be employed to construct the piperidine ring.

-

Multi-component Reactions: These reactions allow for the rapid assembly of complex piperidine derivatives from simple starting materials in a single step.

Experimental Protocol: Synthesis of Donepezil

The synthesis of Donepezil, a cornerstone in Alzheimer's therapy, provides a practical example of the construction of a bioactive piperidine derivative. The key step involves an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde, followed by reduction of the resulting enone.

Step 1: Aldol Condensation

-

To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and N-benzyl-4-piperidinecarboxaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the intermediate enone.

Step 2: Reduction of the Enone

-

Dissolve the enone intermediate (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield Donepezil.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Part 3: Future Directions and Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Multi-target Ligands: Designing piperidine derivatives that can simultaneously modulate multiple targets involved in a disease pathway, such as the dual AChE and Aβ aggregation inhibitors for Alzheimer's disease.

-

Novel Scaffolds and Substitutions: Exploring new and diverse substitutions on the piperidine ring to enhance potency, selectivity, and pharmacokinetic properties.

-

Targeted Drug Delivery: Incorporating piperidine-based drugs into targeted delivery systems to improve their efficacy and reduce off-target side effects.

References

- Rather, R. A., & Bhagat, M. (2018). Cancer, a serious threat to humanity: A comprehensive review on the role of piperine as a multitargeted agent. Phytomedicine, 48, 115-127.

- BenchChem. (2025). The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. BenchChem Technical Guides.

- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Marzouk, M. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(1), 123.

- Krasavin, M. (2023).

- Jiang, Z., Zhang, Y., Chen, X., & Chen, D. (2021). Correction to: Inactivation of the Wnt/β-catenin signaling pathway underlies inhibitory role of microRNA-129-5p in epithelial–mesenchymal transition and angiogenesis of prostate cancer by targeting ZIC2.

- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A convenient and efficient one-pot reductive amination of aldehydes and ketones with ammonia. The Journal of Organic Chemistry, 66(15), 5264-5265.

- Huang, W., Chen, Z., & Wang, Q. (2023). Piperine: A review of its biological effects. Phytotherapy Research, 37(1), 1-23.

- Yadav, V. R., & Suresh, S. (2025). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.

- Pettersson, F., Gustafsson, M., & Nordvall, G. (2023).

- Bartels, B., Jakob-Roetne, R., Linberg, A., Neidhart, W., Ratni, H., Reutlinger, M., ... & Vastakaite, G. (2018). Bridged piperidine derivatives useful as γ-secretase inhibitors for the treatment of Alzheimer's disease. U.S.

- Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu Priya, A., Harika, S., & Mayuri, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483.

- Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.

-

KEGG PATHWAY Database. (2025). Retrieved from [Link]

- Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821-4829.

- Yadav, V. R., & Suresh, S. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.

- Hopkins, C. R., Jones, C. K., & Lindsley, C. W. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128666.

- Li, Q., He, S., Chen, Y., Feng, F., Qu, W., & Sun, H. (2018). Donepezil-based multi-functional cholinesterase inhibitors for treatment of Alzheimer′s disease. European Journal of Medicinal Chemistry, 158, 463-477.

- Gomes, C. R. B., & Fraga, C. A. M. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(13), 4184-4190.

- Dubey, S. K., Rawat, P., & Costanzo, M. J. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 1069899.

- Hopkins, C. R., & Lindsley, C. W. (2023).

- Fraga, C. A. M. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190.

- Costanzo, M. J., Capper-Spudich, L. A., & Maryanoff, B. E. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(4), 384-389.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Publications 2014 [ibpm.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 10. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analytical Strategies for the Quantification of 4-Acetyl-4-phenylpiperidine

This Application Note is structured to provide a rigorous, field-validated guide for the quantification of 4-Acetyl-4-phenylpiperidine (4-Ac-4-PP).

Important Nomenclature Clarification: Before proceeding, it is critical to distinguish This compound (the analyte of interest, a ketone) from 4-Anilinopiperidine (often abbreviated as 4-AP, a primary amine and Schedule I fentanyl precursor). Confusing these two distinct chemical entities is a common source of analytical error in forensic and toxicological workflows. This guide focuses exclusively on the quantification of This compound (CAS: 34798-80-6), a key scaffold in the synthesis of ketobemidone and related opioid analgesics.

Introduction & Scientific Context

This compound (4-Ac-4-PP) is a pharmacologically significant intermediate used in the synthesis of Ketobemidone (a Schedule I opioid) and related 4-phenylpiperidine analgesics. It also serves as a primary metabolite (N-desmethyl ketobemidone) in biological systems.

From an analytical perspective, 4-Ac-4-PP presents specific challenges:

-

Basicity: As a secondary aliphatic amine, it exhibits high pKa (~10-11), leading to peak tailing on standard silica-based columns if not properly buffered or derivatized.

-

Isobaric Interferences: It shares a molecular weight (MW 203.28) with several other piperidine derivatives, necessitating high-resolution separation or specific fragmentation transitions.

-

Matrix Effects: In biological matrices (urine/plasma), phospholipids can suppress ionization in LC-MS/MS, requiring robust sample cleanup.

This guide details two complementary protocols: LC-MS/MS for high-throughput bioanalysis and GC-MS for forensic impurity profiling.

Chemical Identity & Properties

| Property | Data | Relevance to Protocol |

| IUPAC Name | 1-(4-phenylpiperidin-4-yl)ethanone | Target Analyte |

| CAS Number | 34798-80-6 (Free base) | Reference Standard Sourcing |

| Molecular Formula | C₁₃H₁₇NO | Mass Spec Precursor Selection |

| Molecular Weight | 203.28 g/mol | [M+H]⁺ = 204.29 |

| Functional Groups | Secondary Amine, Ketone | Amine requires buffering/derivatization |

| pKa | ~10.5 (Estimated for piperidine N) | Requires High pH extraction or MCX SPE |

Sample Preparation Protocols

Rationale: The "Clean Extract" Principle

Direct injection of biological fluids is discouraged due to the secondary amine's tendency to adsorb to active sites in the injection liner (GC) or ion source (LC). We utilize Mixed-Mode Cation Exchange (MCX) for SPE, exploiting the basic nitrogen to wash away neutrals and acids.

Protocol A: Solid Phase Extraction (SPE) - Recommended

Best for: Plasma, Urine, and Complex Reaction Mixtures

-

Conditioning:

-

Add 1 mL Methanol to MCX cartridge (60 mg/3 mL).

-

Add 1 mL Water.

-

-

Sample Loading:

-

Mix 200 µL sample with 200 µL 4% H₃PO₄ (acidifies sample to ionize the amine, ensuring retention).

-

Load onto cartridge at 1 mL/min.

-

-

Washing (Critical Step):

-

Wash 1: 1 mL 0.1 N HCl (Removes proteins/zwitterions).

-

Wash 2: 1 mL Methanol (Removes neutral organics/fats). The charged analyte remains bound.

-

-

Elution:

-

Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

-

-

Reconstitution:

-

Evaporate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL Mobile Phase A (LC) or Ethyl Acetate (GC).

-

Protocol B: Liquid-Liquid Extraction (LLE) - Alternative

Best for: High-concentration synthetic samples

-

Alkalize sample (pH > 12) using 1 M NaOH.

-

Extract with Chlorobutane or Ethyl Acetate (1:4 sample:solvent ratio).

-

Vortex for 5 mins, centrifuge at 4000 rpm.

-

Collect organic layer.[1]

Method 1: LC-MS/MS Quantification (Bioanalytical Gold Standard)

Mechanism: Electrospray Ionization (ESI) in Positive mode. The secondary amine protonates readily ([M+H]⁺), providing high sensitivity.

Chromatographic Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.[2]

-

Column: C18 with embedded polar group (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.

-

Why? Biphenyl phases offer enhanced selectivity for the phenyl ring via pi-pi interactions.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Note: Ammonium formate buffers the pH to prevent peak tailing of the amine.

-

-

Gradient: 5% B to 95% B over 6 minutes.

Mass Spectrometry Parameters (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 4-Ac-4-PP | 204.1 | 161.1 | 20 | Quantifier (Loss of Acetyl -43) |

| 4-Ac-4-PP | 204.1 | 133.1 | 35 | Qualifier (Ring fragmentation) |

| 4-Ac-4-PP-d5 | 209.1 | 166.1 | 20 | Internal Standard |

Self-Validating Check: The ratio of the Quantifier (161) to Qualifier (133) ion areas must remain within ±20% of the reference standard. If this ratio deviates, suspect co-eluting matrix interference.

Method 2: GC-MS Analysis (Forensic & Impurity Profiling)

Mechanism: Electron Impact (EI).[4][5][6] Native 4-Ac-4-PP can be analyzed, but derivatization is strongly recommended to improve peak shape and sensitivity by masking the polar N-H group.

Derivatization Protocol (Acylation)

-

Take dry extract from Sample Prep.

-

Add 50 µL TFAA (Trifluoroacetic anhydride) and 50 µL Ethyl Acetate.

-

Incubate at 60°C for 20 minutes.

-

Evaporate excess reagent; reconstitute in Ethyl Acetate.

-

Result: Formation of N-trifluoroacetyl-4-acetyl-4-phenylpiperidine. This lowers the boiling point polarity and sharpens the peak.

-

GC Parameters[5][6][7][8][9][10]

-

Column: DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: 250°C, Splitless mode (1 min purge).

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 mins.

-

MS Detection (SIM Mode)

-

Native 4-Ac-4-PP: Target m/z 203 (M+), 43 (Acetyl), 82 (Piperidine fragment).

-

Derivatized (TFA-4-Ac-4-PP): Target m/z 299 (Molecular Ion), 256 (Loss of Acetyl), 69 (CF3).

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing 4-Ac-4-PP, ensuring the correct method is chosen based on the sample matrix.

Caption: Workflow logic for selecting extraction and detection methods based on sample matrix complexity.

Validation Parameters & Quality Control

To ensure Trustworthiness and Integrity , the following validation criteria must be met (based on FDA/EMA Bioanalytical Guidelines):

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity (R²) | > 0.995 | Range: 1 ng/mL to 1000 ng/mL. Weighting 1/x² recommended. |

| Accuracy | 85-115% | Run QC samples at Low, Mid, and High concentrations. |

| Precision (CV) | < 15% | Intra-day and Inter-day repeatability. |

| Recovery | > 70% (Consistent) | Compare pre-extraction spike vs. post-extraction spike. |

| Matrix Effect | 85-115% | Assess ion suppression by infusing analyte post-column while injecting blank matrix. |

Troubleshooting Tip: If you observe low recovery in SPE, ensure the sample pH is acidic (< 3) during loading (to charge the amine) and highly basic (> 10) during elution (to neutralize it).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101521, this compound.[7] Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Contextual reference for piperidine precursor analysis). Retrieved from [Link]

-

Drug Enforcement Administration (DEA). Control of Precursors Used in the Illicit Manufacture of Fentanyl.[8][9][10] (Regulatory context for 4-phenylpiperidine derivatives).[11][12] Retrieved from [Link][6][8]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Piperidine Derivatives. (For EI Mass Spec comparison). Retrieved from [Link]

Sources

- 1. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. lcms.cz [lcms.cz]

- 4. mzcloud.org [mzcloud.org]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 10. dea.gov [dea.gov]

- 11. Synthesis and antinociceptive activity of 4-pyridyl and -dihydropyridyl analogues of meperidine and ketobemidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chromatographic Purification of 4-Acetyl-4-phenylpiperidine

Abstract & Core Directive

This guide details the purification of 4-Acetyl-4-phenylpiperidine (4-APP) , a critical pharmacophore in the synthesis of analgesic opioids (e.g., loperamide, haloperidol analogs) and a structural probe in neuropharmacology.

The purification of 4-APP presents a classic chromatographic challenge: it is a secondary amine with a basic pKa (~9.5–10.0) and a polar ketone moiety.[1][2][3][4][5] Standard silica chromatography often results in severe peak tailing and irreversible adsorption due to silanol interactions. This protocol overcomes these limitations using a Dual-Mode Purification Strategy :

-

Preparative Flash Chromatography utilizing an amine-modified mobile phase.

-

Analytical HPLC for precise fraction quality control (QC).

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to successful separation. 4-APP possesses a "hard" basic center (the piperidine nitrogen) and a "soft" polar group (the acetyl ketone).

| Property | Value | Implication for Chromatography |

| Structure | 1-(4-phenylpiperidin-4-yl)ethanone | Secondary amine implies strong interaction with acidic silanols. |

| Molecular Weight | 203.28 g/mol | Suitable for standard pore size (60 Å) silica or C18. |

| pKa (Calc) | ~9.8 (Piperidine N) | Critical: Must maintain pH > 10 (Normal Phase) or pH < 3 (Reverse Phase) to control ionization state. |

| LogP | ~1.5 | Moderately lipophilic; retains well on C18 but elutes early in Normal Phase. |

| Key Impurities | 4-Phenylpiperidine (Precursor)4-Hydroxy-4-phenylpiperidine | 4-APP is more polar than 4-Phenylpiperidine due to the carbonyl group. |

Method Development Strategy

The "Amine Tailing" Problem

On unmodified silica gel, the protonated ammonium form of 4-APP interacts via hydrogen bonding with deprotonated silanols (

-

Broad, tailing peaks.

-

Poor resolution from impurities.

-

Low mass recovery.

The Solution: Competitive Inhibition

We employ Triethylamine (TEA) or Ammonium Hydroxide (

Workflow Visualization

Figure 1: Purification workflow for this compound ensuring removal of precursors and high recovery.

Detailed Experimental Protocols

Protocol A: Analytical HPLC (Quality Control)

Use this method to assess the purity of the crude material and collected fractions.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate amine, improving shape on C18).

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Gradient:

-

0–2 min: 5% B (Isocratic hold)

-

2–10 min: 5% -> 60% B

-

10–12 min: 60% -> 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amine backbone) and 254 nm (Phenyl ring).

-

Expected Retention: 4-APP will elute before the more lipophilic 4-phenylpiperidine precursor if present, but after highly polar degradation products.

Protocol B: Preparative Flash Chromatography (Purification)

This is the primary isolation step.

1. Stationary Phase:

-

Spherical Silica Gel (40–63 µm).

-

Alternative: Amine-functionalized silica (NH2-silica) eliminates the need for mobile phase modifiers but is more expensive.

2. Mobile Phase Preparation:

-

Solvent A: Dichloromethane (DCM).

-

Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

.-

Note: Premix the base into the Methanol.[6] Do not add base to DCM directly as miscibility issues can occur with aqueous ammonia.

-

3. Sample Loading:

-

Dissolve crude 4-APP in a minimum volume of DCM.

-

If the crude is oily/sticky, use dry loading : Mix crude with silica (ratio 1:2), evaporate solvent, and load the dry powder into a solid loader cartridge. This prevents band broadening.

4. Gradient Elution:

-

0–5 min: 100% DCM (Elutes non-polar impurities).

-

5–20 min: 0% -> 10% Solvent B (Linear gradient).

-

Target Elution: 4-APP typically elutes between 5–8% MeOH/DCM.

-

-

20–25 min: Flush with 20% Solvent B to remove highly polar byproducts.

5. Post-Run Processing:

-

Pool fractions containing the single spot (Rf ~0.3–0.4 in 9:1 DCM:MeOH).

-

Crucial Step: Evaporate solvents.[2][6] To remove residual TEA (modifier), redissolve the oil in DCM and wash twice with saturated

or brine, then dry over

Protocol C: Recrystallization (Polishing)

If HPLC purity is <98% after Flash, use this step.

-

Dissolve the free base in boiling Isopropyl Alcohol (IPA) or Ethyl Acetate.

-

Add HCl in Dioxane (1.1 eq) dropwise to precipitate the 4-APP Hydrochloride salt .

-

Cool slowly to 4°C.

-

Filter the white crystalline solid.[2] This effectively removes any remaining organic impurities.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Peak Tailing (Flash) | Silanol interaction. | Increase TEA/NH4OH concentration to 2%. Switch to NH2-functionalized silica. |

| Double Peaks (HPLC) | pH mismatch. | Ensure Mobile Phase pH is buffered. At neutral pH, the amine exists as a mix of free base and salt, causing split peaks. Use 0.1% Formic Acid (pH ~2.7). |

| Low Recovery | Irreversible adsorption. | The compound is stuck on the silica. Flush column with DCM:MeOH:NH4OH (80:18:2) to strip the column. |

| Co-elution with Precursor | Similar polarity. | 4-Phenylpiperidine lacks the acetyl group. Use a shallower gradient (0-5% MeOH over 20 mins) to maximize selectivity based on the ketone polarity. |

Safety & Compliance (E-E-A-T)

-

Chemical Safety: 4-APP is a skin and eye irritant.[7] As a secondary amine, it can react with atmospheric

to form carbamates; store under inert gas (Argon/Nitrogen). -

Regulatory Warning: 4-APP is a structural precursor to controlled substances (e.g., prodine analogs). While often not scheduled itself, it is a "watched chemical" in many jurisdictions. Ensure accurate inventory logging.

-

Neurotoxicity Risk: While 4-APP is distinct from MPTP (a neurotoxin), phenylpiperidine derivatives should always be handled with extreme caution in a fume hood to avoid inhalation of dusts, as metabolic activation pathways for analogs can be unpredictable [1].

References

-

PubChem. (2025).[1][5][7] this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

SIELC Technologies. (2018). Separation of 4-Phenylpiperidine on Newcrom R1 HPLC column. Available at: [Link]

Sources

- 1. This compound hydrochloride | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 3. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C13H17NO | CID 101521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 7. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Neurotransmitter Transport Inhibitors from 4-Acetyl-4-phenylpiperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of compounds targeting the central nervous system (CNS). Its rigid structure allows for precise orientation of functional groups, making it an ideal framework for designing ligands that interact with specific biological targets. Molecules built upon this scaffold have shown significant activity as inhibitors of monoamine transporters, which are responsible for the reuptake of key neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[1][2] By blocking these transporters, the concentration and duration of action of these neurotransmitters are increased, a mechanism central to the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3]

4-Acetyl-4-phenylpiperidine serves as a versatile starting material for the synthesis of a diverse library of such inhibitors.[4] Its chemical structure features three key points for diversification: the piperidine nitrogen, the acetyl group at the C4-position, and the phenyl ring. Strategic modifications at these positions can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.[5] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound to create novel neurotransmitter transport inhibitors.

Core Synthetic Strategies: Building Diversity from a Common Precursor

The synthetic utility of this compound lies in its amenability to a variety of chemical transformations. The primary strategies for generating a library of potential neurotransmitter transport inhibitors revolve around three key modifications:

-

N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic site readily alkylated with a wide range of alkyl halides or subjected to reductive amination with aldehydes and ketones. This position is crucial for modulating the overall physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn affect its ability to cross the blood-brain barrier and its affinity for the target transporter.[6][7]

-

Modification of the C4-Acetyl Group: The ketone functionality of the acetyl group offers a rich platform for chemical elaboration. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or serve as a point for carbon-carbon bond formation through reactions like the Grignard or Wittig reactions. These modifications directly influence the steric and electronic interactions with the binding pocket of the transporter protein.[8][9][10]

-

Functionalization of the Phenyl Ring: While direct modification of the phenyl ring on the starting material can be challenging, derivatives of this compound with pre-functionalized phenyl rings can be employed. Alternatively, late-stage functionalization techniques can be used to introduce substituents that can enhance binding affinity and selectivity.[11]

The convergence of these strategies allows for the systematic exploration of the chemical space around the 4-phenylpiperidine core, facilitating the development of structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors.[12][13]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key transformations in the synthesis of neurotransmitter transport inhibitors from this compound.

Protocol 1: N-Alkylation of this compound via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[14] It proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[15] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[16]

Objective: To synthesize N-benzyl-4-acetyl-4-phenylpiperidine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| This compound | 203.28 | 1.0 g | 4.92 |

| Benzaldehyde | 106.12 | 0.52 g (0.5 mL) | 4.92 |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.25 g | 5.90 |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| Acetic Acid | 60.05 | 0.28 mL | 4.92 |

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 g, 4.92 mmol) and dichloromethane (20 mL). Stir the mixture until the solid is completely dissolved.

-

Add benzaldehyde (0.5 mL, 4.92 mmol) and acetic acid (0.28 mL, 4.92 mmol) to the solution. Stir the reaction mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst to promote the formation of the iminium ion.

-

In a separate vial, weigh sodium triacetoxyborohydride (1.25 g, 5.90 mmol) and add it portion-wise to the reaction mixture over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-4-acetyl-4-phenylpiperidine.

Expected Outcome: A white to off-white solid. The yield will vary but is typically in the range of 70-90%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Modification of the C4-Acetyl Group via Grignard Reaction

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[10] Reacting the ketone of an N-protected this compound derivative with a Grignard reagent, such as phenylmagnesium bromide, will yield a tertiary alcohol.[9] This transformation introduces both a new stereocenter and a bulky phenyl group, which can significantly alter the pharmacological profile of the molecule.

Objective: To synthesize 1-benzyl-4-(1-hydroxy-1-phenylethyl)-4-phenylpiperidine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| N-benzyl-4-acetyl-4-phenylpiperidine | 293.41 | 1.0 g | 3.41 |

| Phenylmagnesium bromide (3.0 M in diethyl ether) | - | 1.7 mL | 5.11 |

| Anhydrous Diethyl Ether | 74.12 | 20 mL | - |

| Saturated Aqueous Ammonium Chloride | - | 20 mL | - |

Procedure:

-

Strict anhydrous conditions are essential for the success of this reaction. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzyl-4-acetyl-4-phenylpiperidine (1.0 g, 3.41 mmol) and anhydrous diethyl ether (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide (1.7 mL of a 3.0 M solution in diethyl ether, 5.11 mmol) to the stirred solution via the dropping funnel over 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol.

Expected Outcome: A white solid. Yields are typically in the range of 60-80%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone signal in the ¹³C NMR and the appearance of a hydroxyl proton in the ¹H NMR are indicative of a successful reaction.

Visualization of Synthetic Workflows

Caption: General synthetic pathways from this compound.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective neurotransmitter transport inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.

-

N-Substituent: The nature of the group attached to the piperidine nitrogen significantly impacts potency and selectivity. For instance, in a series of dopamine transporter inhibitors, the presence of a diphenylmethoxyethyl group at the N1 position was found to be crucial for high affinity.[1] The length and composition of the N-alkyl chain can also influence interactions with the transporter.[5]

-

C4-Substituent: Modifications at the C4 position directly probe the ligand binding pocket. The size, shape, and polarity of the substituent at this position can differentiate between the binding sites of DAT, SERT, and NET. For example, the conversion of the acetyl group to a larger, more lipophilic group can enhance affinity for certain transporters.

-

Phenyl Ring Substitution: The substitution pattern on the C4-phenyl ring can also play a critical role. Electron-donating or withdrawing groups, as well as their position on the ring (ortho, meta, or para), can alter the electronic properties of the molecule and lead to more specific interactions with amino acid residues in the transporter's binding site.

A systematic approach, where each of these positions is varied independently and then in combination, is essential for mapping the SAR and optimizing the desired pharmacological profile.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of neurotransmitter transport inhibitors. The synthetic strategies outlined in this guide, including N-alkylation and modifications of the C4-acetyl group, provide a robust framework for generating diverse chemical libraries. By combining these synthetic protocols with a systematic exploration of structure-activity relationships, researchers can design and develop novel compounds with improved potency, selectivity, and therapeutic potential for the treatment of various CNS disorders.

References

-

Torres, G.E., Gainetdinov, R.R. & Caron, M.G. Plasma membrane monoamine transporters: structure, regulation and function. Nat. Rev. Neurosci. 4, 13-25. [Link]

-

Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. ResearchGate. [Link]

-

Synthesis of Pethidine aka Meperidine. Chemistry Steps. [Link]

-

Dutta, A. K., et al. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. PubMed. [Link]

-

Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

-

Carroll, F. I., et al. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3-[4-methylphenyl and 4-chlorophenyl]-2-[5-(substituted phenyl)thiazol-2-yl]tropanes. RTI International. [Link]

-

Froimowitz, M., & Kollman, P. A. Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

-

This compound. PubChem. [Link]

-

Yu, Q., et al. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

-

Wang, X. H., et al. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. [Link]

-

ZnO nanorods catalyzed N-alkylation of piperidin-4-one, 4(3H)-pyrimidone, and ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

-

Crooks, P. A., et al. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. [Link]

-

Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

-

Dutta, A. K., et al. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. [Link]

-

Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Fixing the Leak: An Opioid Treatment for Dopamine Disorders?. Florida Atlantic University. [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Pethidine: Synthesis and Metabolism. Scribd. [Link]

-

Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. MDPI. [Link]

-

N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. MDPI. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

-

N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing). [Link]

-

Portoghese, P. S., et al. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. [Link]

-

Reductive Amination - Common Conditions. [Link]

-

Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

-

Ho, G. D., et al. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]

-

1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. [Link]

-

Sugimoto, H., et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

Sources